Cinerina I

Descripción general

Descripción

Mecanismo De Acción

Electrophysiologically, pyrethrins cause repetitive discharges and conduction block. /Pyrethrins/

The interactions of natural pyrethrins and 9 pyrethroids with the nicotinic acetylcholine (ACh) receptor/channel complex of Torpedo electronic organ membranes were studied. None reduced (3)H-ACh binding to the receptor sites, but all inhibited (3)H-labeled perhydrohistrionicotoxin binding to the channel sites in presence of carbamylcholine. Allethrin inhibited binding noncompetitively, but (3)H-labeled imipramine binding competitively, suggesting that allethrin binds to the receptor's channel sites that bind imipramine. The pyrethroids were divided into 2 types according to their action: type A, which included allethrin, was more potent in inhibiting (3)H-H12-HTX binding and acted more rapidly. Type B, which included permethrin, was less potent and their potency increased slowly with time. The high affinities that several pyrethroids have for this nicotinic ACh receptor suggest that pyrethroids may have a synaptic site of action in addition to their well known effects on the axonal channels. /Pyrethrins and Pyrethroids/

Aplicaciones Científicas De Investigación

Cinerin I has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying natural insecticides and their synthetic analogs.

Biology: Investigated for its effects on insect physiology and behavior.

Medicine: Explored for potential therapeutic applications due to its low toxicity to humans.

Industry: Widely used in the formulation of natural insecticides for agricultural and household use

Análisis Bioquímico

Biochemical Properties

Cinerin I plays a significant role in biochemical reactions, particularly those involving interactions with enzymes, proteins, and other biomolecules. The acid and alcohol moieties of pyrethrins, including Cinerin I, are biosynthesized via different pathways . The precursors of the acid moieties can be obtained by two synthetic pathways, starting from the molecule of D-glucose .

Cellular Effects

Cinerin I has a profound effect on various types of cells and cellular processes. It exhibits very high efficacy against a broad spectrum of pests, with minor adverse effects on human health and the environment . Pyrethrin I, which includes Cinerin I, alone has a lethal effect, a greater killing power, and acts in minutes .

Molecular Mechanism

At the molecular level, Cinerin I exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The molecular phylogenetic analyses are expected to elucidate the gaps in the biosynthesis pathways of pyrethrins, including Cinerin I, and the underlying regulatory mechanisms .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Cinerin I change over time. Pyrethrin I, which includes Cinerin I, is associated with a faster knock-down effect, however, the insects easily metabolize pyrethrin I and recover in a few hours .

Metabolic Pathways

Cinerin I is involved in several metabolic pathways. The acid and alcohol moieties of pyrethrins, including Cinerin I, are biosynthesized via different pathways . The precursors of the acid moieties can be obtained by two synthetic pathways, starting from the molecule of D-glucose .

Subcellular Localization

Recent discoveries have significantly enhanced our understanding of pyrethrin biosynthesis, including Cinerin I, and its subcellular localization in pyrethrum plants . Initially believed to accumulate primarily in the trichomes of floral ovaries, advancements in isolation and extraction methods have revised this view .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Cinerin I is primarily extracted from the flowers of the Dalmatian pyrethrum plant. The extraction process involves drying the flowers and then using solvents such as hexane or ethanol to extract the active compounds. The extract is then purified through various chromatographic techniques to isolate cinerin I .

Industrial Production Methods

Industrial production of cinerin I involves large-scale cultivation of Tanacetum cinerariifolium plants. The flowers are harvested, dried, and subjected to solvent extraction. The crude extract is then refined and purified to obtain cinerin I. This process is optimized to maximize yield and purity while minimizing environmental impact .

Análisis De Reacciones Químicas

Types of Reactions

Cinerin I undergoes several types of chemical reactions, including:

Oxidation: Cinerin I can be oxidized to form various oxidation products.

Reduction: Reduction reactions can convert cinerin I into different reduced forms.

Substitution: Cinerin I can undergo substitution reactions where functional groups are replaced by other groups

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of cinerin I can produce various oxidized derivatives, while reduction can yield different reduced forms .

Comparación Con Compuestos Similares

Cinerin I is part of the pyrethrin family, which includes six structurally similar compounds:

- Pyrethrin I

- Cinerin I

- Jasmolin I

- Pyrethrin II

- Cinerin II

- Jasmolin II

Among these, cinerin I is unique due to its specific chemical structure and insecticidal properties. It is particularly effective against a broad spectrum of insect pests while being safe for humans and animals .

Propiedades

IUPAC Name |

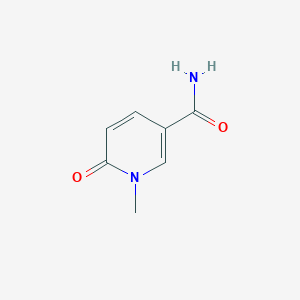

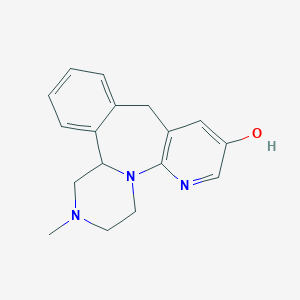

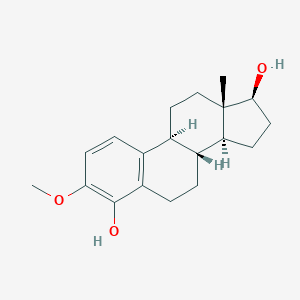

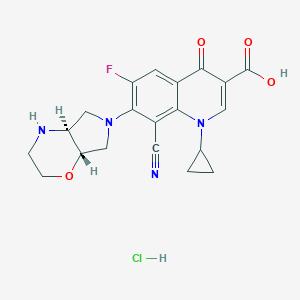

[(1S)-3-[(Z)-but-2-enyl]-2-methyl-4-oxocyclopent-2-en-1-yl] (1R,3R)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28O3/c1-7-8-9-14-13(4)17(11-16(14)21)23-19(22)18-15(10-12(2)3)20(18,5)6/h7-8,10,15,17-18H,9,11H2,1-6H3/b8-7-/t15-,17+,18+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMTFEIJHMMQUJI-DFKXKMKHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CCC1=C(C(CC1=O)OC(=O)C2C(C2(C)C)C=C(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C\CC1=C([C@H](CC1=O)OC(=O)[C@@H]2[C@H](C2(C)C)C=C(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4041787 | |

| Record name | Cinerin I | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4041787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Viscous liquid; [Merck Index] | |

| Record name | Cinerin I | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4422 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

BP: 200 °C at 0.1 mm Hg, BP: 136-138 °C at 0.008 mm Hg | |

| Record name | CINERIN I | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6837 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Practically insoluble in water, Soluble in alcohol, petroleum ether, kerosene, carbon tetrachloride, ethylene dichloride, nitromethane | |

| Record name | CINERIN I | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6837 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Electrophysiologically, pyrethrins cause repetitive discharges and conduction block. /Pyrethrins/, The interactions of natural pyrethrins and 9 pyrethroids with the nicotinic acetylcholine (ACh) receptor/channel complex of Torpedo electronic organ membranes were studied. None reduced (3)H-ACh binding to the receptor sites, but all inhibited (3)H-labeled perhydrohistrionicotoxin binding to the channel sites in presence of carbamylcholine. Allethrin inhibited binding noncompetitively, but (3)H-labeled imipramine binding competitively, suggesting that allethrin binds to the receptor's channel sites that bind imipramine. The pyrethroids were divided into 2 types according to their action: type A, which included allethrin, was more potent in inhibiting (3)H-H12-HTX binding and acted more rapidly. Type B, which included permethrin, was less potent and their potency increased slowly with time. The high affinities that several pyrethroids have for this nicotinic ACh receptor suggest that pyrethroids may have a synaptic site of action in addition to their well known effects on the axonal channels. /Pyrethrins and Pyrethroids/ | |

| Record name | CINERIN I | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6837 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Viscous liquid | |

CAS No. |

25402-06-6 | |

| Record name | Cinerin I | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25402-06-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cinerin I [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025402066 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cinerin I | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4041787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(but-2-enyl)-2-methyl-4-oxocyclopent-2-enyl 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropanecarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.665 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CINERIN I | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3LA34LQ1VC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CINERIN I | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6837 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Cinerin I, like other pyrethrins, primarily targets voltage-gated sodium channels in insects [, , ]. By binding to these channels, Cinerin I prevents their normal opening and closing, leading to a disruption of nerve impulses. This disruption ultimately causes paralysis (knockdown effect) and death in insects.

ANone: The molecular formula of Cinerin I is C20H28O3, and its molecular weight is 316.43 g/mol.

A: Yes, various spectroscopic techniques have been used to characterize Cinerin I, including NMR (Nuclear Magnetic Resonance) [, ] and IR (Infrared) spectroscopy []. These techniques help confirm the structure and identify specific functional groups within the molecule.

A: Cinerin I, like other pyrethrins, is known to be unstable in light, oxygen, and at elevated temperatures [, ]. This instability leads to rapid degradation, making it environmentally safe but also limiting its use in certain applications where long-lasting insecticidal activity is required.

ANone: Cinerin I is not known to possess catalytic properties and is not used for catalytic applications. Its primary application is as an insecticide.

A: Cinerin I, Pyrethrin I, and Jasmolin I are all esters of chrysanthemic acid, differing only in the structure of their alcohol moiety [, ]. Pyrethrin I is generally considered the most potent, followed by Cinerin I, and then Jasmolin I [, ]. These differences in potency are likely due to subtle variations in their binding affinities to the insect sodium channels.

A: Yes, several strategies are employed to improve the stability of pyrethrins in formulations, including the addition of synergists like piperonyl butoxide [, , ]. Synergists enhance the insecticidal activity of pyrethrins by inhibiting the detoxification enzymes in insects, allowing for lower application rates and potentially improving their stability [, ].

A: Yes, insect resistance to pyrethrins is a growing concern []. Resistance mechanisms often involve mutations in the target site, the voltage-gated sodium channels, reducing the binding affinity of pyrethrins []. Additionally, increased detoxification of pyrethrins by insect enzymes can contribute to resistance [].

ANone: Several techniques are employed for the analysis of Cinerin I, including:

- High-Performance Liquid Chromatography (HPLC) coupled with Diode Array Detection (DAD): This technique allows for the separation and quantification of individual pyrethrin components in complex mixtures like plant extracts [, , ].

- Gas Chromatography coupled with Electron Capture Detection (GC-ECD): This method offers high sensitivity and is commonly used to analyze pyrethrin residues in environmental samples like house dust [].

- Gas Chromatography coupled with Mass Spectrometry (GC-MS): This technique provides structural information and is used for the identification and quantification of pyrethrins in various matrices [, , ].

ANone: Yes, several alternatives to pyrethrins exist, including:

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-fluoro-1-[(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidine-2,4-dione](/img/structure/B29281.png)